molecular formula C17H15N3OS B2811319 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide CAS No. 886903-76-0

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide

Cat. No.: B2811319
CAS No.: 886903-76-0
M. Wt: 309.39
InChI Key: ACQKPGNZZNSYSR-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropanecarboxamide core linked to a benzothiazole moiety and a pyridin-2-ylmethyl group. This structural arrangement confers unique physicochemical properties, making it a candidate for diverse therapeutic and pesticidal applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(12-8-9-12)20(11-13-5-3-4-10-18-13)17-19-14-6-1-2-7-15(14)22-17/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQKPGNZZNSYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[d]thiazole-2-amine with pyridine-2-carboxaldehyde to form an intermediate Schiff base, which is then cyclized with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Research Findings

  • SAR Insights : Electron-withdrawing groups (e.g., -CN, -CF₃) on the benzothiazole ring correlate with enhanced target engagement in kinase inhibitors .
  • Therapeutic Scope : Fluorinated analogs are prioritized for infectious diseases, while chlorinated/pyridine derivatives are explored in agrochemistry .
  • Synthetic Challenges : Steric hindrance from dual N-substitution (as in the Target Compound) may require optimized coupling reagents or reaction conditions .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzo[d]thiazole moiety, a pyridine ring, and a cyclopropanecarboxamide group, which may contribute to its pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds with benzo[d]thiazole and pyridine moieties have shown promise in modulating pathways involving tumor suppressor proteins such as p53, indicating potential as anticancer agents.
  • Antimicrobial Properties : Similar derivatives have been explored for their antibacterial effects, suggesting that this compound may also possess antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The rigidity introduced by the cyclopropane moiety could influence its interaction with biological targets.

Comparative Analysis of Similar Compounds

A comparison of structurally related compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(6-methylsulfanyl-benzo[d]thiazol-2-yl)-pyrrolidineContains a thiazole ringAntitumor
N-(3-benzo[d]oxazol-2-ylphenyl)-pyrrolidineSimilar pyrrolidine coreAntibacterial
N-[3-(1,3-benzoxazol-2-yl)phenyl]-pyrrolidineFeatures benzoxazoleAntitumor

These compounds illustrate how variations in substituents can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

  • In vitro Studies : Initial evaluations have indicated that this compound may inhibit cancer cell proliferation in various cell lines. Further studies are required to elucidate the specific mechanisms involved.
  • In vivo Studies : Animal models are being utilized to assess the pharmacokinetics and therapeutic efficacy of this compound against tumors. Preliminary results suggest favorable bioavailability and reduced toxicity compared to existing treatments.

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